Cyclobutanol, 1-ethyl-

Description

Significance of Cyclobutane (B1203170) Ring Systems in Contemporary Chemical Research

Cyclobutane ring systems are significant in modern chemical research due to their unique structural and reactive properties. ontosight.ai The inherent ring strain in the four-membered ring makes these compounds valuable as synthetic intermediates, capable of undergoing a variety of chemical transformations such as ring expansions and ring-opening processes to construct more complex molecular structures. ontosight.ai This reactivity, stemming from significant angle strain, makes them more reactive than their larger cycloalkane counterparts.

In medicinal chemistry, cyclobutane derivatives are increasingly utilized to improve the properties of drug candidates. nih.gov Their three-dimensional and puckered structure can offer advantages in metabolic stability and binding efficiency compared to more flexible linear linkers. ru.nl For instance, incorporating a cyclobutane ring can lead to a more conformationally restricted molecule, which can enhance binding to biological targets. ru.nl Research has shown that cyclobutane derivatives exhibit promising biological activities, including potential antimicrobial and anticancer properties.

Unique Structural Attributes and Intrinsic Reactivity of 1-ethyl-cyclobutanol

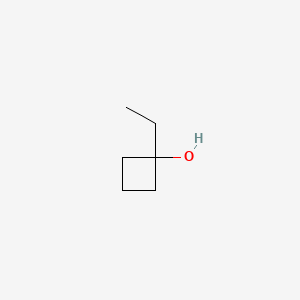

Cyclobutanol (B46151), 1-ethyl- is a tertiary cycloalkanol with the chemical formula C₆H₁₂O. ontosight.aiguidechem.com Its structure consists of a four-membered cyclobutane ring with an ethyl group and a hydroxyl group attached to the same carbon atom. ontosight.ai This arrangement confers specific structural and reactive characteristics. The cyclobutane ring itself is not planar but exists in a puckered conformation to alleviate some of the angle strain. nih.gov The presence of the ethyl group at the C-1 position introduces steric and electronic effects that influence the molecule's conformation and reactivity.

The intrinsic reactivity of Cyclobutanol, 1-ethyl- is largely dictated by the strained cyclobutane ring and the tertiary alcohol functionality. It can undergo a variety of chemical reactions, making it a versatile synthetic intermediate. guidechem.com

Key Reactions of Cyclobutanol, 1-ethyl-

| Reaction Type | Reagents | Major Product(s) | Reference(s) |

| Oxidation | Chromium trioxide (CrO₃), Pyridinium chlorochromate (PCC) | 1-Ethylcyclobutanone | |

| Substitution | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) | 1-Ethylcyclobutyl chloride, 1-Ethylcyclobutyl bromide | |

| Ring-Opening | Manganese catalysts, Radical initiators | γ-Carbonyl compounds, 1,5-Ketoesters | researchgate.net |

The oxidation of the tertiary alcohol is not possible without breaking a carbon-carbon bond. However, under specific conditions, the related secondary cyclobutanols can be oxidized to the corresponding cyclobutanones. Substitution reactions at the hydroxyl group can proceed to introduce other functional groups. Furthermore, the strained C-C bonds of the cyclobutane ring are susceptible to cleavage under various conditions, including radical-mediated pathways, leading to linear carbon chains with preserved functionality. researchgate.net For example, manganese-catalyzed ring-opening carbonylation of cyclobutanol derivatives can selectively generate 1,5-ketoesters. researchgate.net

Current and Future Research Trajectories for Cyclobutanol, 1-ethyl-

Current research involving Cyclobutanol, 1-ethyl- and its derivatives is primarily focused on leveraging its unique structural and reactive properties for applications in organic synthesis and medicinal chemistry. ru.nl Scientists are actively exploring the synthesis of libraries of cyclobutanol derivatives to screen for novel biological activities. ru.nlresearchgate.net The inherent three-dimensionality of the cyclobutane scaffold is being exploited to design drug candidates with improved pharmacological profiles, such as enhanced metabolic stability and target-binding affinity. nih.gov

A significant area of ongoing research is the development of new catalytic methods for the selective functionalization and ring-opening of cyclobutanols. researchgate.net These studies aim to provide efficient routes to a diverse range of acyclic and cyclic compounds that would be difficult to access through other synthetic strategies. researchgate.net The fragmentation patterns of cyclobutanol derivatives under mass spectrometry are also a subject of study to better understand their fundamental chemical properties. cdnsciencepub.comresearchgate.net

Looking toward the future, the research trajectories for Cyclobutanol, 1-ethyl- are expected to expand into new domains. In materials science, the rigid and well-defined structure of the cyclobutane ring could be utilized in the design of novel polymers and functional materials with specific physical and electronic properties. In medicinal chemistry, as our understanding of the "structure-activity relationship" for cyclobutane-containing molecules deepens, we can anticipate the development of more sophisticated drug candidates targeting a wider range of diseases. nih.govvulcanchem.com The continued exploration of stereoselective synthesis and functionalization of 1-ethyl-cyclobutanol and related compounds will undoubtedly unlock new opportunities in both academic and industrial research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-6(7)4-3-5-6/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXBPTKCIMXYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233202 | |

| Record name | Cyclobutanol, 1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84256-19-9, 20434-30-4 | |

| Record name | Cyclobutanol, 1-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084256199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanol, 1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylcyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Cyclobutanol, 1 Ethyl

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount for creating chiral molecules with a defined three-dimensional architecture. For 1-ethylcyclobutanol, this involves the controlled formation of the chiral center at the C-1 position, starting from the prochiral precursor, 1-ethylcyclobutanone.

The enantioselective reduction of prochiral ketones is a powerful method for producing chiral secondary alcohols. wikipedia.org The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and borane (B79455) (BH₃) as the reducing agent, is a prominent example of this approach. organic-chemistry.orgwikipedia.org This method is highly regarded for its predictability, broad substrate scope, and the excellent stereocontrol it offers, often achieving high enantiomeric excess (ee). alfa-chemistry.com

The mechanism begins with the coordination of borane to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst. wikipedia.org This coordination activates the borane and increases the Lewis acidity of the endocyclic boron atom within the catalyst. wikipedia.orgalfa-chemistry.com The carbonyl oxygen of the ketone substrate (1-ethylcyclobutanone) then coordinates to this activated boron atom. The geometry of the chiral catalyst dictates that this coordination occurs preferentially from the less sterically hindered face of the ketone. alfa-chemistry.com This pre-organization facilitates a highly face-selective, intramolecular transfer of a hydride from the coordinated borane to the electrophilic carbonyl carbon through a stable six-membered ring transition state. alfa-chemistry.commdpi.com This process leads to the formation of one enantiomer of 1-ethylcyclobutanol in excess. The catalyst can be generated in situ from a chiral amino alcohol and borane. nih.gov

Table 1: Enantioselective Reduction of Ketones Using Chiral Catalysts

| Ketone Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 2,2-dimethyl-3,3-diphenylcyclobutanone | (S)-B-Me Oxazaborolidine / BH₃ | 93 | 91 | nih.gov |

| Acetophenone (B1666503) | Chiral Lactam Alcohol / BH₃-THF | 98 | 98 | nih.gov |

| 1-Tetralone | Chiral Lactam Alcohol / BH₃-THF | 91 | 85 | nih.gov |

| Propiophenone | Chiral Lactam Alcohol / BH₃-THF | 93 | 91 | nih.gov |

Asymmetric C-H functionalization represents a cutting-edge strategy for the synthesis of complex molecules by directly converting C-H bonds into new functional groups. rsc.org In the context of cyclobutanol (B46151) synthesis, this can be applied in sequential strategies or through catalyst-controlled intermolecular reactions.

One powerful approach involves a sequence of enantioselective reduction followed by a diastereospecific C-H functionalization. nih.govresearchgate.net For instance, a substituted cyclobutanone (B123998) can first be reduced to an enantioenriched cyclobutanol. The hydroxyl group of this alcohol can then direct a catalyst, such as an iridium or rhodium complex, to functionalize a specific C-H bond on the cyclobutane (B1203170) ring with high diastereoselectivity. nih.gov

Alternatively, catalyst-controlled C-H functionalization can be used to directly modify a cyclobutane scaffold. nih.gov Dirhodium catalysts, for example, can mediate C-H insertion reactions with diazo compounds. By carefully selecting the chiral ligands on the rhodium catalyst, it is possible to direct the functionalization to different C-H bonds on the cyclobutane ring, such as the C-1 or C-3 positions, thereby generating 1,1-disubstituted or 1,3-disubstituted products with high enantioselectivity. nih.gov This method allows for the creation of complex cyclobutanol derivatives from simpler cyclobutane precursors.

Table 2: Catalyst-Controlled Regiodivergent C-H Functionalization of Arylcyclobutanes

| Catalyst | Functionalization Site | Product Type | Enantiomeric Excess (ee %) | Reference |

| Rh₂(S-TCPTAD)₄ | C1 (Benzylic) | 1,1-disubstituted | 82-98 | nih.gov |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | C3 (Methylene) | cis-1,3-disubstituted | 84-90 | nih.gov |

[2+2] Cycloaddition reactions are a fundamental method for constructing the four-membered cyclobutane ring system. ru.nlmdpi.com Achieving diastereoselective control during this ring-forming step is crucial for establishing the relative stereochemistry of substituents, which can then be carried through to the final cyclobutanol product.

Thermal or light-induced [2+2] cycloadditions can provide access to substituted cyclobutanes. mdpi.com More advanced applications utilize hyperbaric conditions (high pressure, ~15 kbar) to promote cycloadditions between reactants that are unreactive under standard thermal conditions. ru.nlresearchgate.net This technique has been successfully applied to the synthesis of cyclobutanol precursors from sulfonyl allenes and vinyl ethers. ru.nl The reaction likely proceeds through a polar mechanism, and by optimizing parameters such as temperature, reactant stoichiometry, and reaction time, high yields of specific cyclobutane isomers can be achieved. ru.nl The resulting cycloadducts contain functional groups that can be readily converted to a hydroxyl group, yielding the desired cyclobutanol derivative with a controlled diastereomeric ratio.

Table 3: Optimization of Hyperbaric [2+2] Cycloaddition for Cyclobutane Synthesis

| Equivalents of Vinyl Ether | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1.5 | 50 | 19 | 67 | ru.nl |

| 2.0 | 50 | 19 | 75 | ru.nl |

| 3.0 | 50 | 19 | 83 | ru.nl |

| 3.0 | 21 | 19 | 65 | ru.nl |

| 3.0 | 75 | 19 | 78 | ru.nl |

Conditions: Sulfonyl allene (B1206475) and benzyl (B1604629) vinyl ether in Et₂O/CH₂Cl₂ at 15 kbar.

Mechanistic Investigations of Formation Pathways

A thorough understanding of reaction mechanisms is essential for optimizing reaction conditions and predicting outcomes. The formation of 1-ethylcyclobutanol from 1-ethylcyclobutanone via reduction is a classic transformation, and the mechanisms of common reducing agents have been studied in detail.

The reduction of ketones to alcohols using metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) is a cornerstone of organic synthesis. libretexts.org Both reagents function as a source of a hydride ion (H⁻). chemistrysteps.com The general mechanism involves a two-step process:

Nucleophilic Attack: The reaction begins with the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of 1-ethylcyclobutanone. libretexts.orgnumberanalytics.com This addition breaks the C=O pi bond and forms a new C-H bond, resulting in a tetrahedral alkoxide intermediate. chemistrysteps.comnumberanalytics.com

Protonation: The negatively charged alkoxide intermediate is then protonated in a subsequent workup step. libretexts.org For NaBH₄ reductions, the protic solvent (e.g., methanol, ethanol) often serves as the proton source. masterorganicchemistry.com For LiAlH₄ reductions, which are conducted in anhydrous aprotic solvents (e.g., THF, diethyl ether), a separate step involving the careful addition of water or dilute acid is required to protonate the alkoxide and yield the final 1-ethylcyclobutanol product. libretexts.org

Despite their similar function, LiAlH₄ and NaBH₄ exhibit significant differences in reactivity. LiAlH₄ is a much more powerful reducing agent because the Al-H bond is more polar than the B-H bond, making its hydrides more reactive. libretexts.org Consequently, LiAlH₄ can reduce a wider range of functional groups, including carboxylic acids and esters, whereas NaBH₄ is selective for aldehydes and ketones. masterorganicchemistry.commasterorganicchemistry.com

Table 4: Comparison of Common Metal Hydride Reducing Agents

| Reagent | Formula | Reactivity | Selectivity | Typical Solvents | Workup |

| Sodium Borohydride | NaBH₄ | Mild | High (Aldehydes, Ketones) | Protic (Ethanol, Methanol) | Integrated into reaction |

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Low (Reduces most carbonyls) | Aprotic (THF, Diethyl Ether) | Separate aqueous step required |

Catalytic hydrogenation is another fundamental method for reducing ketones to alcohols, using hydrogen gas (H₂) in the presence of a metal catalyst. tcichemicals.comchemistrytalk.org This process is a heterogeneous catalysis, meaning the reaction takes place on the surface of an insoluble metal catalyst. libretexts.org

The mechanism involves several key steps: libretexts.org

Adsorption: Both the hydrogen gas and the ketone substrate (1-ethylcyclobutanone) are adsorbed onto the surface of the metal catalyst (e.g., palladium, platinum, nickel). libretexts.org

H-H Bond Cleavage: The catalyst facilitates the cleavage of the H-H bond, and the individual hydrogen atoms bind to the metal surface.

Hydrogen Transfer: Two hydrogen atoms are sequentially transferred from the metal surface to the carbonyl group. This typically occurs with syn-addition, where both hydrogens add to the same face of the C=O bond. masterorganicchemistry.com

Desorption: The resulting alcohol product, 1-ethylcyclobutanol, is more weakly adsorbed to the catalyst surface and is released back into the solution. libretexts.org

Process optimization is critical for efficient catalytic hydrogenation. Key variables include the choice of catalyst, solvent, temperature, and hydrogen pressure. libretexts.org Palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂, Adams' catalyst) are among the most common and effective catalysts. libretexts.org The activity and selectivity of the reaction can be influenced by the choice of solvent, which can affect the substrate's solubility and adsorption to the catalyst. The process is also highly sensitive to catalyst poisons, which are substances that bind strongly to the catalyst surface and inhibit its activity. illinois.edu

Table 5: Common Catalysts for Hydrogenation of Ketones

| Catalyst | Common Form | Typical Solvent | Notes | Reference |

| Palladium | Pd/C (Palladium on Carbon) | Ethanol | Widely used, can sometimes cause isomerization. | libretexts.orgmasterorganicchemistry.com |

| Platinum | PtO₂ (Adams' Catalyst) | Ethanol, Acetic Acid | Reduced in situ to active Pt metal by H₂. | libretexts.org |

| Nickel | Raney Nickel | Ethanol | A finely divided, porous nickel catalyst. | libretexts.org |

Elucidation of Reaction Mechanisms and Intrinsic Reactivity Profiles of Cyclobutanol, 1 Ethyl

Ring-Opening Reactions and Strain Release Mechanisms

The significant ring strain in the cyclobutanol (B46151) moiety is a primary driving force for reactions that involve the cleavage of one or more carbon-carbon bonds within the ring. rsc.orgchemistrysteps.com These transformations are often facilitated by catalysts, reagents, or external energy sources, leading to the formation of more stable, acyclic products.

Catalytic Retrocyclization Processes (e.g., Pd-Catalyzed Two-Fold Csp³–Csp³ Bond Cleavage)

Palladium-catalyzed reactions have been shown to induce a formal [2+2]-retrocyclization of cyclobutanol derivatives through a remarkable two-fold cleavage of Csp³–Csp³ bonds. This process involves the sequential cleavage of both a strained and an unstrained C-C bond. The reaction typically employs a catalytic system of Pd(OAc)₂ promoted by a bulky biaryl phosphine (B1218219) ligand, such as JohnPhos.

The mechanism is thought to proceed via β-carbon elimination upon coordination of the cyclobutanol's alcohol moiety to the palladium center. This initial ring-opening generates a sigma-alkyl organometallic intermediate. Subsequent cleavage of a second, previously unstrained C-C bond leads to the final retrocyclization products. For substituted cyclobutanols, this can yield compounds like styrene (B11656) and acetophenone (B1666503) derivatives. This reactivity highlights the potential of the cyclobutanol group to act as a masked acetyl group in complex syntheses.

| Parameter | Description |

|---|---|

| Catalyst System | Pd(OAc)₂ with a bulky phosphine ligand (e.g., JohnPhos) |

| Key Process | Sequential cleavage of two Csp³–Csp³ bonds (one strained, one unstrained) |

| Reaction Type | Formal [2+2]-Retrocyclization |

| Driving Force | Release of ring strain |

| Potential Products | Varies with substrate; can include styrene and acetophenone derivatives |

Oxidative Ring Cleavage Pathways (e.g., C-C Bond Scission with Vanadium(V) Reagents)

Visible-light-active vanadium photocatalysts can achieve the selective cleavage of the C-C bond adjacent to the hydroxyl group in alcohols under mild, ambient conditions. escholarship.org This method represents a deconstructive approach to chemical synthesis, breaking down complex structures into functionalized products. escholarship.orgresearchgate.net The process is initiated by a light-mediated, inner-sphere ligand-to-metal charge transfer (LMCT) in the vanadium(V) complex, which activates the alcohol. escholarship.org

This activation facilitates the homolytic cleavage of the C-C bond, producing an alkyl radical and leading to the formation of carbonyl products. escholarship.orgkyoto-u.ac.jp For cyclic alcohols like 1-ethylcyclobutanol, this oxidative cleavage is driven by the release of ring strain and results in highly selective bond scission, yielding acyclic γ-functionalized ketones. kyoto-u.ac.jp The reaction proceeds efficiently under an air or oxygen atmosphere at room temperature, demonstrating a sustainable method for harnessing solar energy for bond activation. escholarship.orgresearchgate.net

Acid-Catalyzed Dehydration and Ring Opening Mechanisms

Under acidic conditions, 1-ethylcyclobutanol can undergo dehydration and ring-opening. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). libretexts.org Departure of the water molecule generates a tertiary cyclobutyl carbocation. This intermediate is highly unstable due to the significant ring strain and is prone to rapid rearrangement.

The primary pathway for stabilization involves the cleavage of a C-C bond within the ring. This ring-opening process relieves the inherent strain and leads to the formation of an acyclic carbocation, which can then be quenched by a nucleophile or lose a proton to form various unsaturated linear products. The regioselectivity of the ring-opening is influenced by the substitution pattern on the cyclobutane (B1203170) ring.

Photochemical Ring Opening Dynamics and Stereoselectivity

Photochemical energy can induce electrocyclic ring-opening reactions in cyclobutane derivatives. rsc.orgspringernature.com For cyclobutenes, the stereochemical outcome of these pericyclic reactions is famously governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. illinois.edu Under photochemical conditions (irradiation with UV light), the reaction proceeds through a disrotatory mechanism, where the substituents at the termini of the breaking bond rotate in opposite directions. illinois.edumasterorganicchemistry.com

While 1-ethylcyclobutanol itself does not have the conjugated π-system of cyclobutene, photochemical excitation can promote the molecule to an excited state where C-C bond cleavage becomes favorable. springernature.com The dynamics of this process are complex, and the stereoselectivity is determined by the behavior of the molecule on the excited-state potential energy surface and its decay back to the ground state. illinois.edu The presence of substituents, such as the ethyl and hydroxyl groups, can influence the reaction pathway and the distribution of products. masterorganicchemistry.com Visible-light photoredox catalysis also offers a pathway for radical-mediated ring-opening of cyclobutane derivatives. nih.govrsc.org

Nucleophile-Induced Ring Cleavage Mechanisms

The high ring strain of the cyclobutane ring makes it susceptible to cleavage by nucleophiles, a reactivity profile analogous to that of epoxides and donor-acceptor cyclopropanes. libretexts.orgscispace.com For nucleophilic attack to induce C-C bond cleavage in 1-ethylcyclobutanol, the hydroxyl group typically must first be converted into a better leaving group. However, strong nucleophiles can attack one of the ring carbons in a reaction that proceeds via an Sₙ2-type mechanism. youtube.com

In such a mechanism, the nucleophile attacks the least sterically hindered carbon atom of the ring, leading to inversion of stereochemistry at that center. youtube.com The driving force for this reaction is the release of angle strain in the four-membered ring. libretexts.org The regiochemistry of the attack is dictated by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon. youtube.com

Rearrangement Reactions and Carbocation Chemistry

Carbocation intermediates are central to the reactivity of 1-ethylcyclobutanol, particularly under acidic conditions. The formation of a carbocation on or adjacent to the cyclobutane ring triggers rearrangements that are driven by two key factors: the relief of ring strain and the formation of a more stable carbocation. chemistrysteps.comlibretexts.org

Upon acid-catalyzed loss of water, 1-ethylcyclobutanol forms a tertiary cyclobutyl carbocation. This species can undergo a rapid ring-expansion rearrangement. chemistrysteps.comyoutube.com This process involves a 1,2-alkyl shift, where a C-C bond of the ring migrates to the carbocation center. masterorganicchemistry.com This concerted bond-breaking and bond-forming event transforms the strained four-membered ring into a less strained, more stable five-membered ring (a cyclopentyl system). chemistrysteps.commasterorganicchemistry.com The positive charge is simultaneously transferred to a different carbon atom, often resulting in a more stable secondary or tertiary carbocation on the newly formed ring. chemistrysteps.com This rearranged carbocation can then react further, typically through elimination of a proton to form an alkene or by trapping with a nucleophile. youtube.commasterorganicchemistry.com

| Step | Process | Intermediate/Product | Driving Force |

|---|---|---|---|

| 1 | Protonation of -OH group and loss of H₂O | Tertiary cyclobutyl carbocation | Formation of a good leaving group |

| 2 | 1,2-Alkyl Shift (Ring Expansion) | Cyclopentyl carbocation | Relief of ring strain; formation of a more stable carbocation |

| 3 | Proton elimination or nucleophile capture | Cyclopentene derivatives or substituted cyclopentanes | Formation of a stable final product |

Hydride and Alkyl Shift Mechanisms in Cyclobutanol Frameworks

Carbocation rearrangements are a fundamental aspect of cyclobutanol chemistry. When 1-ethylcyclobutanol is subjected to acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Its departure generates a tertiary cyclobutyl carbocation. While tertiary carbocations are relatively stable, the high ring strain of the cyclobutane system provides a strong driving force for rearrangements that can lead to more stable structures. chegg.com

These rearrangements can occur through two primary mechanisms:

Hydride Shift: A hydrogen atom on an adjacent carbon migrates with its bonding pair of electrons to the positively charged carbon. libretexts.orglibretexts.org A 1,2-hydride shift would lead to a different carbocation, and its favorability depends on the relative stability of the resulting cation. libretexts.org

Alkyl Shift: An alkyl group, instead of a hydrogen, migrates with its electron pair. libretexts.orgmasterorganicchemistry.com In the context of the 1-ethylcyclobutyl cation, this could involve the migration of the ethyl group or, more significantly, one of the carbon atoms of the ring itself.

The primary driving force for these shifts is the formation of a more stable carbocation (e.g., converting a secondary to a tertiary carbocation) or the relief of ring strain. chegg.commasterorganicchemistry.com

| Rearrangement Type | Migrating Group | Driving Force |

| Hydride Shift | Hydrogen atom (with electron pair) | Formation of a more stable carbocation |

| Alkyl Shift | Alkyl group (with electron pair) | Formation of a more stable carbocation; Relief of ring strain |

Ring Expansion Transformations (e.g., Cyclobutane to Cyclopentane (B165970) Conversions)

A specific and highly significant type of alkyl shift in the 1-ethylcyclobutyl cation is ring expansion. masterorganicchemistry.com The significant angle strain in the cyclobutane ring (with bond angles of approximately 90° instead of the ideal 109.5° for sp³ hybridized carbons) makes this transformation energetically favorable. youtube.com

The mechanism proceeds as follows:

Formation of the tertiary cyclobutyl carbocation from 1-ethylcyclobutanol.

A 1,2-alkyl shift occurs where one of the C-C bonds of the cyclobutane ring breaks and migrates to the adjacent carbocation center. masterorganicchemistry.com

This migration results in the formation of a five-membered ring, a cyclopentyl carbocation, which has considerably less ring strain than the cyclobutane precursor. chegg.com The positive charge is relocated to a carbon atom within the newly formed ring. This process is a key example of how relief of ring strain can be a powerful driving force for a reaction. chegg.com

This transformation from a cyclobutane to a cyclopentane system is a common and mechanistically important pathway for cyclobutanol derivatives under reaction conditions that favor carbocation formation. youtube.com

Organocatalyzed Semipinacol Rearrangements and Spirocyclic Compound Formation

The semipinacol rearrangement is another characteristic reaction of α-hydroxy carbocations, which can be generated from cyclobutanol precursors. nih.gov This rearrangement involves a 1,2-migration of a substituent to an adjacent electron-deficient carbon, leading to the formation of a carbonyl compound. nih.gov In recent years, organocatalytic methods have been developed to facilitate these transformations under milder conditions and with high stereoselectivity. researchgate.netresearchgate.net

For a substrate like 1-(1-arylvinyl)cyclobutanol, a related compound, an organocatalytic asymmetric electrophilic tandem selenylation/semipinacol rearrangement has been demonstrated. researchgate.netnih.gov The general mechanism involves:

Activation of the substrate, for instance, through an electrophilic attack on a vinyl group adjacent to the cyclobutanol.

Generation of an α-hydroxy carbocation intermediate.

A 1,2-migration of one of the cyclobutane ring carbons to the carbocation center. This step is a ring-expansion, analogous to the process described in 3.2.2.

The result is the formation of a ketone, often a cyclopentanone (B42830) derivative, which can possess a quaternary carbon center created during the rearrangement. researchgate.net

These rearrangements are exceptionally useful for constructing synthetically challenging quaternary carbon centers and spirocyclic ketones, where two rings share a single carbon atom. nih.gov

Electrochemical Rearrangement Mechanisms

Electrochemical methods offer an alternative, often milder, pathway for initiating rearrangements in cyclobutanol systems. researchgate.netcornell.edu These methods avoid the use of harsh acidic conditions or transition metals. The key mechanistic step is the electrochemical generation of an alkoxy radical from the cyclobutanol's hydroxyl group. imperial.ac.ukcore.ac.uk

A proposed mechanism for the electrochemical ring expansion of functionalized cyclobutanols involves:

Oxidation: The cyclobutanol is oxidized at the anode, leading to the formation of an alkoxy radical.

β-Scission: The highly reactive alkoxy radical undergoes homolytic cleavage of an adjacent C-C bond (β-scission). In the cyclobutanol framework, this cleavage breaks the strained four-membered ring.

Intramolecular Cyclization/Rearrangement: The resulting radical intermediate can then undergo further reactions, such as intramolecular cyclization, to form a more stable product. researchgate.netgre.ac.uk

This approach has been successfully used for the regioselective preparation of 1-tetralones from aryl-substituted cyclobutanols, demonstrating a powerful method for ring expansion and the formation of complex cyclic ketones under environmentally friendly conditions. researchgate.netcornell.eduimperial.ac.uk

Substitution Reactions at the Hydroxyl Moiety

The hydroxyl group of 1-ethylcyclobutanol can be replaced by other functional groups through nucleophilic substitution reactions. wikipedia.org The specific pathway and outcome of these reactions are heavily influenced by the tertiary nature of the alcohol and the reagents used.

Mechanistic Investigations of Halogenation Reactions (e.g., with Thionyl Chloride, Phosphorus Tribromide)

Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to convert alcohols to the corresponding alkyl halides.

Reaction with Thionyl Chloride (SOCl₂): The reaction of an alcohol with thionyl chloride proceeds by first converting the hydroxyl group into a better leaving group. The mechanism involves:

The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of SOCl₂ and displacing a chloride ion.

A proton is removed, often by the displaced chloride ion or a weak base like pyridine, to form an intermediate alkyl chlorosulfite.

The alkyl chlorosulfite then decomposes. A common pathway for this step is the Sₙi (internal nucleophilic substitution) mechanism, where the chloride from the chlorosulfite group is delivered to the carbocationic center from the same side as the leaving group. wikipedia.org However, in the presence of a base like pyridine, the mechanism can shift towards an Sₙ2 pathway. reddit.com Given that 1-ethylcyclobutanol is a tertiary alcohol, an Sₙ1-like mechanism involving a carbocation intermediate is also highly plausible.

Reaction with Phosphorus Tribromide (PBr₃): The reaction with PBr₃ follows a similar initial step:

The alcohol's oxygen atom attacks the phosphorus atom, displacing a bromide ion.

This forms a protonated dibromophosphite intermediate attached to the alkyl group, which is an excellent leaving group.

The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bearing the leaving group. For tertiary alcohols, this attack likely proceeds through an Sₙ1 mechanism.

Nucleophilic Substitution Pathways and Steric Hindrance Effects

The choice between Sₙ1 and Sₙ2 nucleophilic substitution mechanisms is dictated by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. organic-chemistry.orgksu.edu.sa

For 1-ethylcyclobutanol, a tertiary alcohol, the substitution reaction at the hydroxyl moiety is heavily biased towards the Sₙ1 pathway . organic-chemistry.org

Steric Hindrance: The carbon atom attached to the hydroxyl group is bonded to three other carbon atoms (the ethyl group and two carbons from the ring). This significant steric bulk prevents a nucleophile from performing a backside attack, which is a requirement for the Sₙ2 mechanism. ksu.edu.sa

Carbocation Stability: The departure of the leaving group (after protonation or conversion to a better leaving group) results in a tertiary carbocation. This carbocation is stabilized by hyperconjugation with the adjacent alkyl groups, making its formation a viable step in the reaction pathway. organic-chemistry.org

Therefore, substitution reactions on 1-ethylcyclobutanol almost exclusively proceed through a two-step Sₙ1 mechanism:

Slow, rate-determining formation of the tertiary 1-ethylcyclobutyl carbocation.

Fast attack of the nucleophile on the planar carbocation.

The chemical reactivity of 1-ethylcyclobutanol, a tertiary alcohol integrated into a strained four-membered ring, is dictated by the interplay of the hydroxyl group's functionality and the inherent ring strain of the cyclobutyl moiety. This section explores its behavior under oxidative and reductive conditions, as well as its fragmentation patterns.

Regioselective Oxidation Pathways to Cyclobutanone (B123998) Derivatives

The oxidation of tertiary alcohols, such as 1-ethylcyclobutanol, to their corresponding ketones is not a straightforward transformation, as it necessitates the cleavage of a carbon-carbon bond. Instead, the oxidation of tertiary cyclobutanols often proceeds via pathways that involve the cleavage of the strained cyclobutane ring.

One significant pathway involves oxidative cleavage, which can lead to the formation of linear 1,4-ketols or 1,4-diketones. For instance, the treatment of tertiary cyclobutanols with strong oxidizing agents like Jones reagent (CrO₃ in sulfuric acid and acetone) under mild conditions has been shown to result in the oxidative cleavage of the cyclobutane ring. cdnsciencepub.com This reaction is thought to proceed through a chromate (B82759) ester intermediate, followed by a C-C bond fragmentation that is facilitated by the release of ring strain. The specific products depend on the substitution pattern of the starting cyclobutanol.

However, achieving regioselective oxidation to a cyclobutanone derivative without ring cleavage is a more nuanced challenge. The use of milder and more selective oxidizing agents is crucial. Reagents such as Dess-Martin periodinane have been successfully employed for the oxidation of other substituted cyclobutanols to the corresponding cyclobutanones, suggesting a potential pathway for the oxidation of 1-ethylcyclobutanol. researchgate.net This reagent is known for its mild conditions and high selectivity for the oxidation of alcohols to aldehydes and ketones, which might favor the formation of 1-ethylcyclobutanone over ring-opened products.

The regioselectivity of the oxidation is a critical consideration. For an unsymmetrically substituted tertiary cyclobutanol like 1-ethylcyclobutanol, oxidative cleavage could theoretically occur at either of the C-C bonds adjacent to the hydroxyl-bearing carbon. The preferred site of cleavage would likely be influenced by steric and electronic factors of the substituents.

| Oxidizing Agent | Potential Product(s) | Reaction Pathway |

|---|---|---|

| Jones Reagent | 1,4-ketol or 1,4-diketone | Oxidative Ring Cleavage |

| Dess-Martin Periodinane | 1-ethylcyclobutanone | Oxidation of Alcohol |

Controlled Reduction Strategies for Stereochemical Inversion or Retention

The concept of controlled reduction for the purpose of stereochemical inversion or retention at the carbinol center of 1-ethylcyclobutanol, a tertiary alcohol, requires careful consideration. Direct reduction of a tertiary alcohol to achieve stereochemical changes is not a conventional or feasible synthetic strategy. The carbon-oxygen bond of a tertiary alcohol is generally robust and not susceptible to cleavage by standard reducing agents. Such a transformation would typically involve derivatization of the hydroxyl group into a better leaving group, followed by a substitution or elimination-addition sequence, which falls outside the scope of a direct reduction.

In the context of related cyclobutane chemistry, stereoselective reductions are highly relevant in the synthesis of cyclobutanols from cyclobutanones. The reduction of a substituted cyclobutanone can lead to the formation of either cis or trans cyclobutanol isomers, and the stereochemical outcome can often be controlled by the choice of reducing agent and reaction conditions. nih.govvub.ac.be For example, the hydride reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis-alcohol. nih.govvub.ac.be This selectivity is influenced by factors such as torsional strain, with the hydride preferentially attacking from the less hindered face. nih.gov

While this applies to the synthesis of cyclobutanols, the reverse reaction—the "reduction" of a tertiary cyclobutanol for stereochemical manipulation—is not a viable pathway. Any stereochemical inversion at the C1 position of 1-ethylcyclobutanol would necessitate a more complex, multi-step synthetic route.

Fragmentation Mechanisms

The fragmentation of 1-ethylcyclobutanol under mass spectrometric conditions provides valuable insights into its structure and stability. The strained cyclobutane ring and the presence of the hydroxyl and ethyl substituents lead to characteristic fragmentation pathways.

Mass Spectrometric Fragmentation Pathways (e.g., Loss of C₂H₄, C₂H₅•, CH₃•, and H₂O)

Upon electron ionization, 1-ethylcyclobutanol can undergo several primary fragmentation reactions. The most common pathways are dictated by the stability of the resulting fragments and the energetic favorability of the fragmentation process. Key fragmentation pathways include:

Loss of an Ethyl Radical (C₂H₅•): Alpha-cleavage, the breaking of the bond between the C1 carbon and the ethyl group, is a highly probable fragmentation pathway. This results in the loss of an ethyl radical and the formation of a resonance-stabilized oxonium ion. libretexts.org

Loss of Ethylene (B1197577) (C₂H₄): A characteristic fragmentation of cyclobutanol and its derivatives is the retro-[2+2] cycloaddition, leading to the elimination of a neutral ethylene molecule. researchgate.net This is a concerted process that relieves the ring strain of the cyclobutane ring.

Loss of a Methyl Radical (CH₃•): While less direct than the loss of the ethyl group, the fragmentation leading to the loss of a methyl radical can also occur, likely through rearrangements of the molecular ion.

Loss of Water (H₂O): Dehydration is a common fragmentation pathway for alcohols. libretexts.org The elimination of a water molecule from the molecular ion can lead to the formation of an alkene radical cation.

| Neutral Loss | Fragment Ion | Proposed Mechanism |

|---|---|---|

| C₂H₅• (29 u) | [M - C₂H₅]⁺ | Alpha-Cleavage |

| C₂H₄ (28 u) | [M - C₂H₄]⁺• | Retro-[2+2] Cycloaddition |

| CH₃• (15 u) | [M - CH₃]⁺ | Rearrangement and Cleavage |

| H₂O (18 u) | [M - H₂O]⁺• | Dehydration |

Analysis of Hydrogen Atom Scrambling and Isotope Effects in Fragmentation

The fragmentation of ions in a mass spectrometer is not always a simple bond cleavage event. Intramolecular hydrogen rearrangements, often referred to as "scrambling," can occur prior to or during fragmentation. Isotope labeling studies on the parent cyclobutanol have provided evidence for such phenomena.

It has been observed that the loss of ethylene from the cyclobutanol molecular ion is a specific process, indicating that significant hydrogen scrambling does not precede this fragmentation. researchgate.net In contrast, the loss of a methyl radical from the α-cleaved molecular ion has been shown to involve hydrogen atom scrambling. researchgate.net This suggests that the lifetime of this intermediate ion is sufficient to allow for the migration of hydrogen atoms before the final fragmentation occurs.

The loss of water from the molecular ion is a more complex process and appears to involve hydrogen atoms from multiple positions on the ring, indicating a degree of scrambling. researchgate.net Isotope effects are also observable, with a preference for the loss of H₂O over HOD in deuterated analogs, suggesting that the C-H bond cleavage is involved in the rate-determining step of the dehydration process. These principles of hydrogen scrambling and isotope effects are expected to apply to the fragmentation of 1-ethylcyclobutanol, influencing the observed mass spectrum and complicating the interpretation of fragment ion structures without further detailed isotopic labeling studies.

Advanced Spectroscopic and Mechanistic Characterization of Cyclobutanol, 1 Ethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. For 1-ethylcyclobutanol, ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Signatures

The ¹H NMR spectrum of 1-ethylcyclobutanol is predicted to exhibit distinct signals corresponding to the protons of the ethyl group and the cyclobutane (B1203170) ring. The hydroxyl proton typically appears as a broad singlet, the position of which is dependent on solvent and concentration.

The ethyl group protons will present as a quartet for the methylene (-CH₂) group and a triplet for the methyl (-CH₃) group, arising from spin-spin coupling. The cyclobutane ring protons are more complex due to the ring's puckered conformation, leading to chemically non-equivalent axial and equatorial positions. nih.gov This results in complex multiplets for the three sets of methylene protons on the ring. The protons on the carbon adjacent to the substituent (C2 and C4) are expected to be shifted further downfield compared to the more distant C3 protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for Cyclobutanol (B46151), 1-ethyl-

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -OH | Variable (e.g., 1.5-4.0) | Singlet (broad) |

| -CH₂- (ethyl) | ~1.6 | Quartet (q) |

| -CH₃ (ethyl) | ~0.9 | Triplet (t) |

| -CH₂- (ring, C2/C4) | ~2.0-2.2 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Signatures

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 1-ethylcyclobutanol, five distinct signals are expected, corresponding to the five unique carbon environments. The quaternary carbon (C1) bearing the hydroxyl and ethyl groups is expected at the lowest field (highest ppm value) due to the deshielding effect of the oxygen atom. The chemical shifts for the cyclobutane ring carbons are influenced by ring strain. docbrown.info

Table 2: Predicted ¹³C NMR Spectroscopic Data for Cyclobutanol, 1-ethyl-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-C-OH) | ~70-75 |

| C2/C4 (-CH₂- ring) | ~30-35 |

| C3 (-CH₂- ring) | ~12-15 |

| -CH₂- (ethyl) | ~30-35 |

Advanced Multidimensional NMR Techniques for Complex Structural Elucidation

To unambiguously assign the proton and carbon signals and confirm the molecular structure, advanced multidimensional NMR techniques are invaluable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. It would show a clear correlation between the methyl and methylene protons of the ethyl group. It would also map the complex couplings between the geminal and vicinal protons within the cyclobutane ring, helping to trace the connectivity of the ring system.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would definitively link each proton multiplet of the ring and the ethyl group to its corresponding carbon atom identified in the ¹³C NMR spectrum.

Mass Spectrometry for Comprehensive Fragmentation Pattern Analysis

Mass spectrometry of 1-ethylcyclobutanol, which has been previously studied, provides insight into its fragmentation pathways under electron ionization. researchgate.netresearchgate.net The molecular ion (M⁺•) has a mass-to-charge ratio (m/z) of 100. For tertiary alcohols, the molecular ion peak can be weak or absent. libretexts.org The fragmentation is dominated by pathways that lead to stable carbocations or neutral molecule loss.

Key fragmentation pathways include:

Alpha-Cleavage: The most favorable fragmentation for tertiary alcohols is the cleavage of a C-C bond adjacent to the oxygen atom. libretexts.orglibretexts.org Loss of the ethyl radical (•CH₂CH₃, mass 29) is highly probable, leading to a stable oxonium ion at m/z 71 , which is often the base peak.

Dehydration: Alcohols frequently undergo the elimination of a water molecule (H₂O, mass 18). libretexts.orglibretexts.org This would result in a fragment ion at m/z 82 .

Ring Fragmentation: The strained cyclobutane ring can undergo fragmentation. Similar to the parent cyclobutanol, which loses ethene (C₂H₄, mass 28), 1-ethylcyclobutanol can undergo ring opening followed by fragmentation. researchgate.net A common loss is ethene, which would lead to a fragment at m/z 72 .

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of Cyclobutanol, 1-ethyl-

| m/z | Proposed Identity | Fragmentation Pathway |

|---|---|---|

| 100 | [C₆H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 82 | [C₆H₁₀]⁺• | Dehydration (Loss of H₂O) |

| 71 | [C₄H₇O]⁺ | Alpha-Cleavage (Loss of •C₂H₅) |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Characterization

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations. rsc.org The spectrum of 1-ethylcyclobutanol is characterized by absorptions from the O-H, C-H, and C-O bonds.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3600-3200 cm⁻¹ due to the stretching of the hydroxyl group, with the broadening caused by hydrogen bonding. researchgate.netmsu.edu

C-H Stretch: Absorptions from the stretching of the sp³ C-H bonds in the ethyl and cyclobutane groups will appear just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. In strained cyclic compounds, C-H stretching can occur at slightly higher wavenumbers. uomustansiriyah.edu.iq

C-O Stretch: A strong C-O stretching vibration for a tertiary alcohol is expected in the fingerprint region, typically around 1150-1200 cm⁻¹.

Table 4: Characteristic Infrared Absorption Bands for Cyclobutanol, 1-ethyl-

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3600-3200 | Strong, Broad |

| C-H Stretch | Alkane (ethyl & ring) | 2960-2850 | Strong |

| C-H Bend | -CH₂- / -CH₃- | ~1465 / ~1375 | Medium |

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies provide data on the reactivity and stability of a compound. Research has shown that 1-ethylcyclobutanol can be prepared via low-pressure pyrolysis to produce 2-hydroxybutene-1. researchgate.netresearchgate.net This reaction involves the thermal decomposition of the molecule, indicating that its kinetic parameters, such as activation energy and rate constant, have been a subject of investigation.

The pyrolysis of related cyclic hydrocarbons, such as cyclohexane and ethylcyclohexane, has been studied extensively to understand reaction mechanisms and kinetics under various conditions. dntb.gov.uaresearchgate.netdoi.org These studies often employ techniques like flow reactors and shock tubes to determine the rates of decomposition and formation of products. While the specific thermodynamic values (e.g., enthalpy of formation) and detailed kinetic parameters for the pyrolysis of 1-ethylcyclobutanol are not widely published in readily accessible literature, the known conversion to 2-hydroxybutene-1 confirms its role as a reactant in mechanistic studies. researchgate.netresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| Cyclobutanol, 1-ethyl- |

| 2-hydroxybutene-1 |

| Cyclobutane |

| Cyclobutanol |

| Ethene |

| Cyclohexane |

Kinetic Isotope Effect (KIE) Experiments for Reaction Mechanism Delineation

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the mechanism of a chemical reaction by observing the change in reaction rate upon isotopic substitution. In the context of "Cyclobutanol, 1-ethyl-", a KIE experiment would typically involve replacing a specific hydrogen atom with its heavier isotope, deuterium (D), and comparing the reaction rates of the deuterated and non-deuterated compounds (kH/kD).

For a reaction involving the cleavage of a C-H bond in the rate-determining step, a significant primary KIE (typically kH/kD > 2) would be expected. For instance, in an acid-catalyzed ring-opening of 1-ethylcyclobutanol that proceeds via rate-determining C-C bond cleavage, a secondary KIE might be observed by deuterating the ethyl group or the cyclobutyl ring to probe the transition state structure. However, no such experimental data has been published for this specific molecule.

Hammett Plot Analysis for Quantification of Electronic versus Steric Contributions to Reactivity

Hammett plot analysis is a method used to investigate the electronic effects of substituents on the reactivity of a molecule in a given reaction. This analysis requires a series of molecules with different substituents, typically on an aromatic ring attached to the reactive center. For "Cyclobutanol, 1-ethyl-", this would necessitate the synthesis of a series of 1-ethyl-1-(para-substituted-phenyl)cyclobutanols.

By plotting the logarithm of the rate constants (log k) for a reaction of this series against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), provides insight into the charge development at the transition state. A positive ρ value indicates that electron-withdrawing groups accelerate the reaction, suggesting a buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value implies that electron-donating groups enhance the reaction rate, indicating a buildup of positive charge. As no studies on such substituted derivatives of 1-ethylcyclobutanol have been reported, a Hammett plot analysis is not available.

Determination of Reaction Rates and Equilibrium Constants in Complex Systems

The determination of reaction rates and equilibrium constants is fundamental to understanding the kinetics and thermodynamics of a chemical process. For "Cyclobutanol, 1-ethyl-", this would involve monitoring the concentration of the reactant and products over time under specific conditions (e.g., in an acid-catalyzed ring-opening reaction). From this data, the rate law and the rate constant (k) for the reaction can be determined.

The equilibrium constant (Keq) quantifies the relative concentrations of reactants and products at equilibrium. For a reversible reaction of 1-ethylcyclobutanol, the Keq would be calculated from the ratio of product concentrations to reactant concentrations at equilibrium. These constants are crucial for predicting the extent of a reaction and for understanding its thermodynamic driving forces. However, specific kinetic and thermodynamic studies providing these constants for reactions involving "Cyclobutanol, 1-ethyl-" are absent from the scientific literature.

Theoretical and Computational Investigations of Cyclobutanol, 1 Ethyl

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of Cyclobutanol (B46151), 1-ethyl- at the electronic level. These methods provide a framework for predicting its geometry, energetic stability, and potential chemical transformations.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Reaction Pathway Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For Cyclobutanol, 1-ethyl-, DFT calculations are instrumental in determining its most stable three-dimensional arrangement (geometry optimization), understanding the distribution and energy of its electrons (electronic structure), and mapping the energetic landscape of its chemical reactions (reaction pathway prediction).

Electronic Structure: The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be determined using DFT. These frontier orbitals are key to predicting the molecule's reactivity. The HOMO is typically localized around the oxygen atom of the hydroxyl group, indicating its propensity to act as an electron donor in chemical reactions. The LUMO, conversely, represents the region most susceptible to nucleophilic attack. Analysis of the molecular electrostatic potential surface reveals the distribution of charge, highlighting the electronegative character of the oxygen atom.

Reaction Pathway Prediction: DFT is a powerful tool for elucidating the mechanisms of chemical reactions. For instance, in the oxidation of cyclobutanol derivatives, computational studies show that the reaction can proceed via an initial hydrogen atom transfer from the carbinol carbon, followed by electron transfer. researchgate.net DFT calculations can map the potential energy surface of such transformations, identifying transition states and intermediates. This allows for the prediction of activation energies and helps to rationalize reaction outcomes, such as the regioselectivity of ring-expansion reactions initiated by the formation of an alkoxy radical. researchgate.netresearchgate.net

| Parameter | Cyclobutane (Calculated) | Cyclobutanol (Calculated) | Reference |

|---|---|---|---|

| C-C Bond Length (Å) | 1.554 | 1.547 - 1.552 | nih.govnih.gov |

| C-C-C Bond Angle (°) | 88.1 | 86.6 - 88.9 | nih.govnih.gov |

| Puckering Angle (°) | 29.68 | 22.8 | nih.govnih.gov |

| Inversion Barrier (cm⁻¹) | 482 - 498 | Not Available | nih.govnih.gov |

Ab Initio Calculations for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. These methods, particularly at higher levels of theory like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), offer highly accurate predictions of molecular energies and spectroscopic properties.

For cyclobutanol, ab initio calculations have been used to determine the relative stabilities of its different conformers. nih.gov These studies show that conformers with the hydroxyl group in an equatorial position are generally more stable than those with an axial hydroxyl group. The energy difference between various rotational isomers (rotamers) of the hydroxyl group has been calculated to be just a few kJ/mol, indicating that multiple conformations can coexist at room temperature. nih.gov

Furthermore, these high-level calculations are invaluable for predicting spectroscopic data. Vibrational frequencies from ab initio calculations can be used to assign bands in experimental infrared (IR) and Raman spectra. nih.govrsc.org This correlation between theoretical and experimental spectra helps confirm the presence of specific conformers and provides a detailed understanding of the molecule's vibrational modes.

Analysis of Angle and Torsional Strain Contributions within the Cyclobutane Ring System

The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. wikipedia.orgmasterorganicchemistry.com

Angle Strain: This arises because the C-C-C bond angles in the puckered ring (around 88°) are significantly compressed from the ideal 109.5° for sp³ hybridized carbon atoms. libretexts.org This deviation leads to less effective orbital overlap and weaker C-C bonds compared to acyclic alkanes. libretexts.org

Torsional Strain: If the cyclobutane ring were perfectly planar, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, resulting in substantial torsional strain. To relieve this strain, the ring puckers. libretexts.orglibretexts.org This puckered, or "butterfly," conformation shifts the hydrogens away from a perfectly eclipsed arrangement, reducing the torsional strain but slightly increasing the angle strain. libretexts.orglumenlearning.com

| Cycloalkane | Ring Strain (kcal/mol) | Primary Strain Contribution(s) | Reference |

|---|---|---|---|

| Cyclopropane | 27.6 - 29 | Angle and Torsional | wikipedia.orgmasterorganicchemistry.com |

| Cyclobutane | 26.3 | Angle | wikipedia.orgmasterorganicchemistry.com |

| Cyclopentane (B165970) | 7.4 | Torsional | wikipedia.org |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov For Cyclobutanol, 1-ethyl-, MD simulations are employed to explore its conformational landscape and to study how it interacts with other molecules in a liquid or solution phase.

Conformational Analysis: MD simulations can track the transitions between different puckered conformations of the cyclobutane ring and the rotation of the ethyl and hydroxyl groups. nih.gov This provides insight into the flexibility of the molecule and the relative populations of different conformers at a given temperature. By analyzing the simulation trajectory, one can identify the most prevalent shapes the molecule adopts and the energy barriers between them, complementing the static picture provided by quantum mechanical optimizations. mdpi.comresearchgate.net

Intermolecular Interactions: In a condensed phase (e.g., as a pure liquid or in a solvent), the hydroxyl group of Cyclobutanol, 1-ethyl- can act as both a hydrogen bond donor and acceptor. MD simulations can reveal the intricate network of hydrogen bonds formed between molecules. researchgate.netmdpi.com The strength, lifetime, and geometry of these hydrogen bonds can be analyzed to understand the structural and thermodynamic properties of the liquid, such as its boiling point and viscosity. The simulations can also quantify other non-covalent interactions, like van der Waals forces, which are crucial for understanding how the molecule interacts with its environment. mdpi.com

Computational Electrochemistry Applied to Redox Transformations

Computational electrochemistry uses theoretical methods to predict the behavior of molecules in electrochemical reactions. For Cyclobutanol, 1-ethyl-, these methods can be used to study its oxidation and reduction processes.

The electrochemical oxidation of cyclobutanol derivatives can lead to the formation of an alkoxy radical, which can subsequently trigger C-C bond cleavage and ring expansion. nih.govimperial.ac.uk This is a synthetically valuable transformation. Computational methods, including DFT, can be used to calculate the oxidation potential of the alcohol. Recent studies have shown that alcohols can be oxidized through a proton-coupled electron transfer (PCET) mechanism, and the feasibility of this process can be assessed computationally. acs.org By modeling the reaction pathways following the initial oxidation, it is possible to predict the regioselectivity of the ring-opening or expansion, providing a theoretical basis for experimental outcomes observed in electrosynthesis. nih.govgre.ac.uk

Machine Learning Approaches in Predicting Reactivity and Selectivity

Machine learning (ML) is emerging as a powerful tool in chemistry to predict molecular properties and reaction outcomes without the need for expensive quantum mechanical calculations for every new molecule. nih.govnih.gov

For a molecule like Cyclobutanol, 1-ethyl-, ML models can be trained to predict its reactivity in various transformations. An ML model could be built using a large dataset of known reactions for different alcohols. This dataset could include features describing the molecular structure (descriptors) and the corresponding experimental or calculated reaction outcomes (e.g., yield, selectivity, or reaction rate). acs.orgmedrxiv.org

Once trained, the model could predict, for example, the selectivity of an oxidation reaction or the likelihood of a ring-opening event for Cyclobutanol, 1-ethyl-. These models often combine data from first-principles calculations with experimental results to enhance their predictive power. acs.org This approach is particularly useful for screening large numbers of potential catalysts or reaction conditions to identify the most promising candidates for achieving a desired chemical transformation with high efficiency and selectivity.

Studies of Isodesmic and Homodesmotic Reactions for Thermochemical Insights

Theoretical and computational chemistry provide powerful tools for understanding the thermochemical properties of molecules like Cyclobutanol, 1-ethyl-. In the absence of extensive experimental calorimetric data, computational methods can predict key values such as the enthalpy of formation (ΔfH°). Isodesmic and homodesmotic reactions are theoretical constructs that serve as robust computational strategies to achieve high accuracy by minimizing errors inherent in quantum chemical calculations. uni-rostock.deuni-muenchen.de These hypothetical reactions are designed so that systematic errors in the calculation of total energies are canceled out, providing reliable thermochemical insights. nih.gov

Isodesmic Reactions for Enthalpy of Formation

An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. uni-muenchen.dewikipedia.org This conservation of bond types allows for a significant cancellation of computational errors, as the inaccuracies associated with calculating the energy of specific bond types are balanced. uni-rostock.deumsl.edu Consequently, the calculated enthalpy of reaction (ΔH_rxn) is often very close to the true value, even with more modest levels of theory.

For Cyclobutanol, 1-ethyl-, a suitable isodesmic reaction can be formulated to determine its gas-phase enthalpy of formation. The reaction is constructed using simpler, well-characterized molecules for which accurate experimental thermochemical data are available.

A possible isodesmic reaction scheme is:

Cyclobutanol, 1-ethyl- + Ethane + Propane → Cyclobutane + Ethanol + 2-Methyl-2-propanol

In this reaction, the bond types are meticulously conserved:

C-C bonds: 7 on both sides

C-H bonds: 18 on both sides

C-O bonds: 1 on both sides

O-H bonds: 1 on both sides

The enthalpy of this reaction (ΔH_rxn) can be calculated using two approaches:

From Enthalpies of Formation: ΔH_rxn = [ΔfH°(products)] - [ΔfH°(reactants)]

From Computationally Calculated Total Energies: ΔH_rxn = [E_products] - [E_reactants]

By calculating the total electronic energy of each molecule computationally, an accurate ΔH_rxn can be found. This value can then be used with known experimental enthalpies of formation for the reference compounds to determine the unknown enthalpy of formation for Cyclobutanol, 1-ethyl-.

The equation is rearranged as follows:

ΔfH°(Cyclobutanol, 1-ethyl-) = [ΔfH°(Cyclobutane) + ΔfH°(Ethanol) + ΔfH°(2-Methyl-2-propanol)] - [ΔfH°(Ethane) + ΔfH°(Propane)] - ΔH_rxn

The table below presents the necessary experimental gas-phase standard enthalpies of formation for the reference compounds.

| Compound | Formula | Standard Gas-Phase Enthalpy of Formation (ΔfH°gas) (kJ/mol) |

|---|---|---|

| Cyclobutane | C₄H₈ | +28.4 anl.govwikipedia.org |

| Ethanol | C₂H₅OH | -235.3 nist.gov |

| 2-Methyl-2-propanol | C₄H₁₀O | -313.6 nist.gov |

| Ethane | C₂H₆ | -84.7 sarthaks.com |

| Propane | C₃H₈ | -104.7 brainly.com |

Homodesmotic Reactions for Ring Strain Energy

While isodesmic reactions conserve bond types, homodesmotic reactions impose stricter conservation criteria. In a homodesmotic reaction, the number of atoms in each hybridization state is conserved, and the number of specific bonds between atoms of given hybridization states is also conserved (e.g., C(sp³)–C(sp³), C(sp³)–H, etc.). nih.govacs.org This higher level of conservation provides even greater cancellation of errors and is particularly useful for quantifying intramolecular effects like ring strain. nih.gov

A suitable homodesmotic reaction scheme to evaluate the ring strain is:

Cyclobutanol, 1-ethyl- + 3 Propane → 2-Methyl-2-propanol + 2,2-Dimethylpropane

In this reaction, not only are the bond types conserved, but the local atomic environments are also closely matched. The tertiary carbon atom bonded to the hydroxyl group in Cyclobutanol, 1-ethyl- is mirrored by the tertiary carbon in 2-Methyl-2-propanol. The strained C-C bonds of the cyclobutane ring are broken and reformed into unstrained C-C bonds in the acyclic products. The calculated enthalpy of this reaction (ΔH_rxn) directly corresponds to the strain energy of the four-membered ring in the target molecule, as all other energetic contributions from unstrained bonds and functional groups are canceled out.

| Compound | Role | Notes |

|---|---|---|

| Cyclobutanol, 1-ethyl- | Reactant | Target molecule with unknown ring strain. |

| Propane | Reactant | Provides unstrained C(sp³)-C(sp³) and C(sp³)-H bonds. |

| 2-Methyl-2-propanol | Product | Acyclic analogue preserving the tertiary alcohol group. |

| 2,2-Dimethylpropane (Neopentane) | Product | Acyclic analogue providing unstrained carbon environments. |

By performing high-level quantum chemical calculations on this reaction, a precise value for the ring strain energy of Cyclobutanol, 1-ethyl- can be obtained, offering fundamental insights into its stability and chemical behavior.

Stereochemical Control and Conformational Analysis of Cyclobutanol, 1 Ethyl

Chirality and Enantioselectivity in Chemical Transformations

The carbon atom at position 1 of the cyclobutanol (B46151) ring, bonded to an ethyl group, a hydroxyl group, and two different ring carbons, constitutes a chiral center. This chirality means that 1-ethylcyclobutanol can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers possess identical physical properties in an achiral environment but may exhibit different biological activities and reaction kinetics in the presence of other chiral molecules.

Enantioselectivity in chemical transformations involving 1-ethylcyclobutanol is of significant interest. The synthesis of enantioenriched cyclobutane (B1203170) derivatives is a challenging yet important goal in organic chemistry, as these structures are found in various natural products and bioactive compounds. chemistryviews.org Methodologies for achieving enantioselectivity often involve the use of chiral catalysts or reagents that can differentiate between the two enantiomers of a racemic mixture or guide a reaction to produce predominantly one enantiomer.

For instance, in transformations analogous to those seen in other cyclobutane systems, the enantioselective synthesis of compounds related to 1-ethylcyclobutanol could be achieved through processes like asymmetric [2+2] cycloadditions or kinetic resolutions. chemistryviews.org While specific documented examples for 1-ethylcyclobutanol are not prevalent, the principles of enantioselective synthesis are broadly applicable. For example, research on the enantioselective synthesis of thio-substituted cyclobutanes has demonstrated that chiral catalysts can achieve high yields and enantiomeric ratios (er) up to 99.7:0.3. rsc.org Similarly, methods have been developed for the enantioselective synthesis of alkylidenecyclobutanones, which are valuable synthetic intermediates. chemrxiv.orgchemrxiv.org These examples underscore the potential for controlling the stereochemistry of chiral cyclobutanes like 1-ethylcyclobutanol in chemical reactions.

Diastereomeric Relationships and Their Impact on Reaction Outcomes

When a molecule contains two or more stereocenters, stereoisomers that are not mirror images of each other are known as diastereomers. In reactions involving derivatives of 1-ethylcyclobutanol where a second stereocenter is introduced, the formation of diastereomers is possible. Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which can allow for their separation by techniques like chromatography.

The diastereomeric relationship between different stereoisomers can significantly influence the outcome of a chemical reaction. The relative orientation of substituents in a diastereomer can lead to different steric and electronic environments, which in turn can favor certain reaction pathways over others. This phenomenon, known as diastereoselectivity, is a cornerstone of stereocontrolled synthesis.

For example, in a reaction where a reagent approaches the cyclobutane ring of a 1-ethylcyclobutanol derivative, the existing stereocenter and its substituents (the ethyl and hydroxyl groups) can direct the incoming reagent to one face of the molecule over the other. This facial selectivity results in the preferential formation of one diastereomer. Studies on diastereoselective reactions of other cyclic systems, such as the [3+2] cycloaddition to form 7-azanorbornanes, have shown that high diastereomeric ratios (up to >20:1) can be achieved, with steric factors often playing a key role in determining the stereochemical outcome. nih.gov Similarly, directed diastereoselective reactions, like the Simmons-Smith cyclopropanation of alkenyl cyclopropyl (B3062369) carbinol derivatives, demonstrate that a hydroxyl group can effectively direct the stereochemical course of a reaction, leading to the formation of a single diastereomer. nih.gov These principles are directly applicable to understanding and predicting the outcomes of reactions involving 1-ethylcyclobutanol and its derivatives.

Conformational Dynamics of the Strained Cyclobutane Ring

The four-membered cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain (deviation from the ideal sp3 bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). masterorganicchemistry.com To alleviate some of this torsional strain, the cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation. dalalinstitute.comlibretexts.org

Puckering Phenomena and Energy Landscapes of Cyclobutane Derivatives

In its puckered conformation, one of the carbon atoms is out of the plane of the other three. masterorganicchemistry.comdalalinstitute.com This puckering reduces the eclipsing interactions between hydrogens on adjacent carbon atoms, although it slightly increases the angle strain as the internal C-C-C bond angles become approximately 88°. libretexts.org The cyclobutane ring is not static; it undergoes a rapid interconversion between equivalent puckered conformations at room temperature. dalalinstitute.com

The energy landscape of a cyclobutane derivative is influenced by the nature and position of its substituents. The puckering of the ring can be described by a puckering amplitude and a phase angle. The presence of substituents can create different energy minima corresponding to various puckered conformations. Computational studies, often in conjunction with experimental data, are used to map these energy landscapes and understand the conformational preferences of cyclobutane derivatives. acs.org

Influence of the 1-Ethyl Substituent on Ring Conformation and Inversion Barriers

The presence of the 1-ethyl and 1-hydroxyl groups on the cyclobutanol ring has a significant impact on its conformational dynamics. These substituents can occupy either axial or equatorial positions in the puckered ring. Generally, bulky substituents prefer to be in the equatorial position to minimize steric interactions with other atoms on the ring.

In the case of 1-ethylcyclobutanol, the puckered ring can exist in two primary conformations, with the ethyl and hydroxyl groups in different spatial arrangements. The relative stability of these conformers will depend on the steric and electronic interactions between the substituents and the ring. For instance, a conformation where the larger ethyl group occupies an equatorial-like position would likely be more stable than one where it is in a more sterically hindered axial-like position.

Furthermore, the substituents influence the energy barrier to ring inversion, the process by which the ring "flips" from one puckered conformation to another. The presence of bulky groups can increase this barrier. A synergistic approach combining experimental techniques like NMR spectroscopy with computational methods is often employed to study the conformational preferences and inversion barriers of substituted cyclobutanes. acs.orgnih.gov

Advanced Methods for Stereochemical Assignment and Determination (e.g., Chiral Chromatography, X-ray Diffraction)

The determination of the absolute and relative stereochemistry of chiral molecules like 1-ethylcyclobutanol is crucial for understanding their properties and reactivity. Several advanced analytical techniques are employed for this purpose.